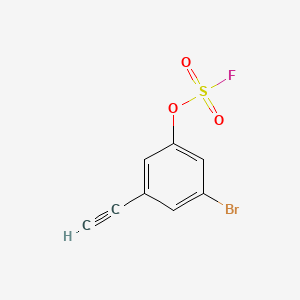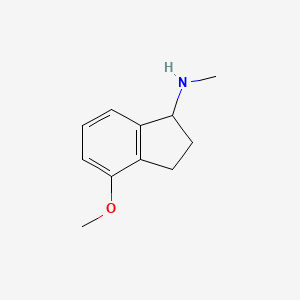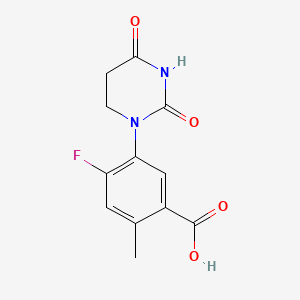amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorocyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, including the protection of amines with the Boc group, alkylation, and subsequent functional group transformations. One common method involves the alkylation of a precursor compound with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable synthesis, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Boc Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine.
Aplicaciones Científicas De Investigación
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection during synthetic transformations, while the difluorocyclohexyl moiety can interact with biological targets through hydrophobic interactions and hydrogen bonding. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Shares the Boc and methylamino groups but differs in the aromatic ring structure.
2-(tert-Butylcarbonylamino)phenylboronic acid: Contains a Boc-protected amine and a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the presence of the difluorocyclohexyl moiety, which imparts distinct chemical and biological properties compared to other Boc-protected compounds.
Propiedades
Fórmula molecular |
C14H23F2NO4 |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
2-(4,4-difluorocyclohexyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19) |
Clave InChI |
MWWRFIALOUHJIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(C1CCC(CC1)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


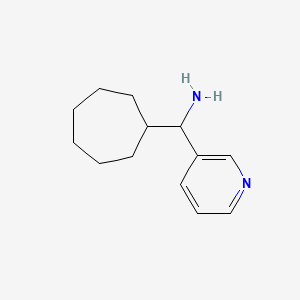
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)
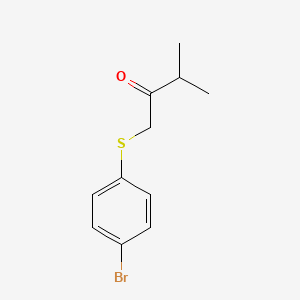

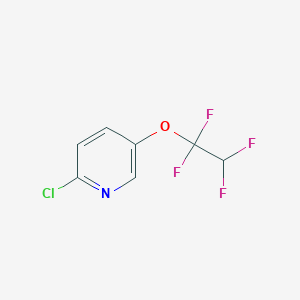

![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
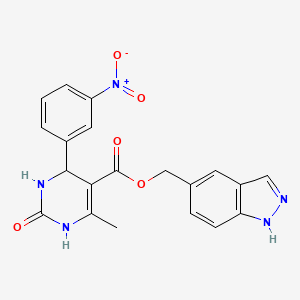
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
